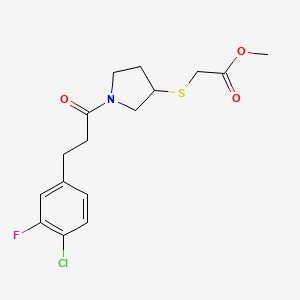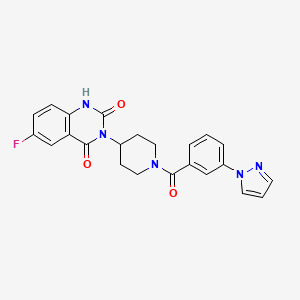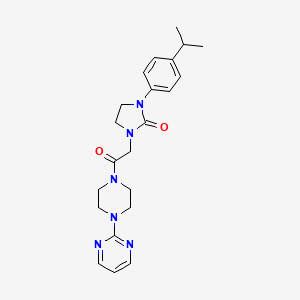![molecular formula C13H12ClN3O3S2 B2899317 {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone CAS No. 306976-93-2](/img/structure/B2899317.png)
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone, also known as CPTM, is a novel compound with a wide range of applications in scientific research. CPTM is a chiral molecule, meaning it has two non-superimposable mirror images, which makes it a useful tool in asymmetric synthesis. This molecule has been extensively studied in the past few decades and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has a variety of applications in scientific research. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has also been used in the synthesis of chiral drugs, and it has been found to be an effective tool for asymmetric synthesis. Additionally, {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and peptidomimetic drugs.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asAKR1C3 . This enzyme plays a crucial role in steroid metabolism and resistance to certain drugs .
Mode of Action
It’s suggested that similar compounds interact with their targets throughH-bonding . The compound fits into the active site of the enzyme, leading to changes in the enzyme’s function .
Biochemical Pathways
Given its potential interaction with akr1c3, it may influencesteroid metabolism and other related pathways .
Pharmacokinetics
The compound’smolecular weight is reported to be 355.863 Da , which could influence its pharmacokinetic properties.
Result of Action
Similar compounds have shownantiviral activity and in vitro antipromastigote activity , suggesting potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is a chiral molecule, which makes it a useful tool for asymmetric synthesis. However, {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone also has some limitations. It is a relatively unstable compound and can easily decompose in the presence of heat or light. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.
Direcciones Futuras
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone has a wide range of potential future applications. It could be used in the synthesis of more complex molecules, such as peptides, peptidomimetics, and peptidomimetic drugs. Additionally, it could be used in the synthesis of chiral drugs, which could be used to treat a variety of diseases. Additionally, further research could be done to better understand the mechanism of action of {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone and to develop more efficient and cost-effective methods for its synthesis. Finally, {5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone could be used to develop new and improved anti-inflammatory, anti-bacterial, and anti-cancer drugs.
Métodos De Síntesis
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone can be synthesized by a variety of methods, depending on the desired product. The most common method is the reaction of 4-chlorophenylsulfinyl-1,2,3-thiadiazole with morpholine. This reaction is carried out in a solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and a base, such as sodium hydroxide or potassium carbonate, is added to the reaction mixture to catalyze the reaction. The reaction is heated to a temperature of about 80°C for several hours, and the product is then purified by column chromatography.
Propiedades
IUPAC Name |
[5-(4-chlorophenyl)sulfinylthiadiazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c14-9-1-3-10(4-2-9)22(19)13-11(15-16-21-13)12(18)17-5-7-20-8-6-17/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRWVWBYLXHASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SN=N2)S(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-Chlorophenyl)sulfinyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2899234.png)

![N-[(cyclopropylcarbonyl)oxy]-N-{(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylene}amine](/img/structure/B2899238.png)
![N-(4-methoxyphenethyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2899240.png)

![1-(4-Chlorophenyl)sulfonyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2899242.png)
![Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2899245.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2899247.png)
![Tert-butyl N-[(3-piperidin-3-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2899248.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2899254.png)
